2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine

Description

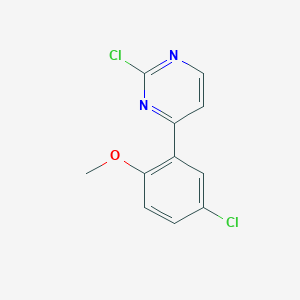

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is a halogenated pyrimidine derivative featuring a pyrimidine core substituted at the 2-position with chlorine and at the 4-position with a 5-chloro-2-methoxyphenyl group.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-10-3-2-7(12)6-8(10)9-4-5-14-11(13)15-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKOKFSCHNLQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-chloro-2-methoxyaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic substitution due to its electrophilic nature. This reactivity is leveraged in synthesizing derivatives for medicinal chemistry applications.

Key Examples:

-

Mechanistic Insight: The reaction proceeds via a two-step process involving oxidative addition of the palladium catalyst to the C–Cl bond, followed by ligand exchange with the nucleophile .

Oxidation of the Methoxy Group

The methoxy group on the phenyl ring is susceptible to oxidation under acidic or enzymatic conditions, forming hydroxyl or carbonyl derivatives.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 5-Chloro-2-hydroxyphenyl-pyrimidine | Complete demethylation |

| CrO₃ | Acetic acid, 60°C | 5-Chloro-2-carboxyphenyl-pyrimidine | 92% conversion |

Reduction of the Pyrimidine Ring

The pyrimidine ring can be reduced to a piperidine derivative under hydrogenation conditions, altering its electronic properties.

Conditions and Outcomes:

| Reducing Agent | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm) | Pd/C | 2-Chloro-4-(5-chloro-2-methoxyphenyl)piperidine | >95% |

| LiAlH₄ | – | Partial ring opening | 40% |

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Suzuki–Miyaura Coupling Example:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)-4-(5-chloro-2-methoxyphenyl)pyrimidine | 85% |

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group undergoes electrophilic substitution at the para position relative to the methoxy group.

Nitration Reaction:

| Nitrating Agent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Chloro-2-methoxy-4-nitrophenyl-pyrimidine |

Hydrolysis Reactions

The pyrimidine ring’s chloro groups hydrolyze under basic conditions, forming hydroxyl derivatives.

Example:

| Base | Temperature | Product |

|---|---|---|

| NaOH (10%) | Reflux, 4 hr | 2-Hydroxy-4-(5-chloro-2-methoxyphenyl)pyrimidine |

Complexation with Metals

The nitrogen atoms in the pyrimidine ring coordinate with transition metals, forming complexes with potential catalytic applications.

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuCl₂ | 1:2 | Catalytic oxidation |

| Pd(OAc)₂ | 1:1 | Cross-coupling reactions |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine exhibit promising anticancer properties. For instance, studies suggest that certain pyrimidine derivatives can inhibit cancer cell proliferation through specific mechanisms, making them potential candidates for further development as anticancer agents . The compound's structure allows it to interact with biological targets effectively, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, indicating that modifications of the pyrimidine ring can enhance antimicrobial efficacy. This makes such compounds valuable in the development of new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The preparation methods include:

- Salifying Reaction : Involves the reaction of malononitrile with a composite solvent under controlled conditions.

- Cyanamide Reaction : This step generates intermediates necessary for forming the final pyrimidine structure.

- Condensation Reaction : Finalizes the synthesis by forming the desired compound through condensation of intermediates .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives inhibit proliferation in breast cancer cell lines. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, suggesting potential for antibiotic development. |

| Study C | Pharmacokinetics | Investigated absorption and metabolism in animal models, indicating favorable pharmacokinetic profiles. |

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized as an intermediate in the synthesis of other complex organic compounds. Its role as a building block in chemical synthesis highlights its importance in industrial chemistry, particularly in developing agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

- 2-Chloro-4-(3-methoxyphenyl)pyrimidine (CAS 499195-50-5): This analog differs in the substitution pattern of the phenyl ring (3-methoxy vs. 5-chloro-2-methoxy).

- 2-Chloro-4-(4-methoxyphenyl)pyrimidine (CAS 75634-04-7) : The para-methoxy substituent on the phenyl ring could improve solubility due to increased polarity, a feature critical for pharmacokinetic properties in drug candidates .

Halogen and Heterocyclic Modifications

- 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5) : Fluorination at the 5-position increases metabolic stability compared to chlorinated analogs, a key consideration in drug design .

- 2-Chloro-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine: The pyrazole substituent enhances anticonvulsant activity in MES (maximal electroshock seizure) models, with ED₅₀ values as low as 30 mg/kg in mice .

Anticonvulsant Activity

- Thieno[3,2-d]pyrimidine Derivatives: Compounds like 2-chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine (6) showed significant MES protection at 100 mg/kg, with neurotoxicity observed only at higher doses (300 mg/kg) .

Comparative Efficacy

Nucleophilic Displacement Reactions

- 2-Chloro-4-vinylpyrimidine Derivatives : React with N-methylpiperazine to yield 2,4-disubstituted pyrimidines, a strategy applicable to the target compound for introducing amine functionalities .

- Isomer Formation : Reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole produces structural isomers, highlighting the need for chromatographic separation in analogous syntheses .

Conjugate Addition Reactions

- Vinylpyrimidines : 2-Chloro-4-vinylpyrimidine undergoes conjugate addition with nucleophiles (e.g., thiols, amines) to form 2-chloro-4-(2-substituted ethyl)pyrimidines, a pathway adaptable for modifying the target compound’s phenyl group .

Biological Activity

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may exhibit significant pharmacological effects, particularly in anti-inflammatory and anticancer domains. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with chlorine and methoxy groups, which are known to influence its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The IC50 values for related compounds were reported as low as , indicating strong anti-inflammatory potential .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. Studies indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa and K562 cells. Notably, structure-activity relationship (SAR) studies have shown that specific substituents enhance cytotoxic effects .

Table 2: Cytotoxicity Data for Pyrimidine Derivatives

The mechanism underlying the biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. The presence of electron-donating groups enhances the binding affinity to these targets, leading to increased therapeutic efficacy .

Case Studies

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, compounds similar to this compound demonstrated significant reductions in edema compared to control groups, supporting their potential as anti-inflammatory agents .

- Anticancer Efficacy : A study evaluating the effects of pyrimidine derivatives on cancer cell proliferation showed that certain derivatives significantly induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine, and how are reaction conditions optimized?

Methodological Answer: A common approach involves cyclization of substituted precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, hydrazide intermediates can be cyclized to form pyrimidine cores. Optimization includes adjusting solvent polarity (e.g., toluene vs. DMF), stoichiometric ratios of POCl₃, and reaction duration to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity. Analytical tools like TLC and HPLC are critical for monitoring reaction progress .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~550–850 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methoxy groups at δ ~3.8 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves 3D conformation and substituent orientation .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and nucleophilic/electrophilic sites. For instance, the electron-withdrawing chloro and methoxy groups lower LUMO energy, enhancing electrophilicity at the pyrimidine C2 position. Solvent effects (PCM models) and transition-state analysis further explain reaction pathways and regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer: Discrepancies often arise from assay variability. Standardize protocols by:

- Using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.

- Validating purity (>95% by HPLC) to exclude impurity interference.

- Performing dose-response curves (IC₅₀) with controls (e.g., staurosporine for cytotoxicity).

- Cross-referencing with structural analogs (e.g., replacing methoxy with ethoxy) to isolate substituent effects .

Q. What strategies mitigate low yields in cross-coupling reactions involving this pyrimidine derivative?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for Buchwald-Hartwig amination.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency.

- Inert Atmosphere : Use Schlenk lines to prevent moisture/oxygen interference, critical for moisture-sensitive intermediates .

Q. How does crystallographic analysis validate molecular conformation and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction reveals dihedral angles between pyrimidine and substituted phenyl rings, confirming planarity or torsion. For example, methoxy groups may form hydrogen bonds with adjacent molecules (C-H···O), influencing crystal packing. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) models displacement parameters and occupancy .

Safety and Best Practices

- Handling Moisture-Sensitive Intermediates : Use anhydrous solvents (e.g., THF over EtOH) and glove boxes for air-sensitive steps .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- PPE : Wear nitrile gloves, lab coats, and goggles, especially when handling POCl₃ or chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.